molecular formula C15H13N3O2S3 B2489147 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893987-40-1

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2489147
CAS No.: 893987-40-1
M. Wt: 363.47
InChI Key: SCTVAJBHKGQFNL-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide: is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a thiophene-2-sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The process may include the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Scientific Research Applications

Structural Characteristics

The compound features several distinct structural elements that contribute to its biological activity:

  • Imidazo[2,1-b]thiazole Ring : Known for its role in various pharmacological applications.
  • Thiophene Moiety : Enhances the compound's electronic properties and stability.
  • Sulfonamide Group : Often associated with antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer properties. The mechanisms through which N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide may exert its anticancer effects include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell proliferation.

Case studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .

Antimicrobial Properties

The presence of the thiazole component suggests potential antimicrobial activity against a range of pathogens. Compounds with similar structures have shown effectiveness in inhibiting bacterial growth and may provide a new avenue for antibiotic development.

Inhibition of Cyclooxygenase Enzymes

The compound's potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes, is noteworthy. Studies indicate that thiazole derivatives can enhance COX inhibitory action, suggesting that this compound might possess similar properties .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Pyridazine Derivatives : A study explored novel pyridazine-based inhibitors that showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models.
  • Imidazo-Thiazole Compounds : Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antifungal activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₅H₁₅N₇OS₂
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 1208627-98-8

The compound's biological activity is primarily attributed to its ability to inhibit specific molecular targets involved in cell signaling pathways. Research indicates that it may act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammation and cancer progression.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Cell Proliferation :
    • The compound showed potent cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145) with IC₅₀ values below 10 µM in several assays .
  • Mechanistic Insights :
    • In vitro studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Case Study :
    • A study focusing on the compound's effect on prostate cancer cells revealed a significant reduction in cell viability (over 90% inhibition at 10 µM concentration) when compared to control treatments .

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity:

  • Spectrum of Activity :
    • The compound demonstrated effective antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole .
  • Mechanism of Action :
    • The antifungal mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, which is critical for maintaining fungal cell membrane stability .
  • Research Findings :
    • In a comparative study, the compound exhibited an MIC value of 1.23 µg/mL against C. parapsilosis, indicating its potential as an effective treatment option for fungal infections resistant to conventional therapies .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionHigh
DistributionWide distribution in tissues
MetabolismLiver metabolism
ExcretionRenal

Studies suggest that the compound has favorable absorption and distribution characteristics, which are crucial for effective therapeutic action .

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-6,8,10,17H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTVAJBHKGQFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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